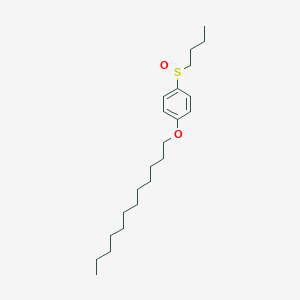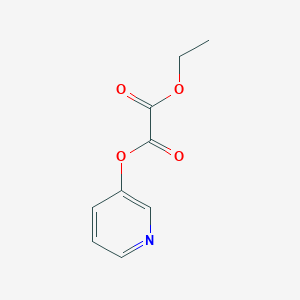
Ethyl pyridin-3-yl ethanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl pyridin-3-yl ethanedioate is an organic compound that belongs to the class of esters It is derived from pyridine, a basic heterocyclic organic compound with the chemical formula (C_5H_5N) The compound is characterized by the presence of an ester functional group, which is formed by the reaction of an acid and an alcohol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl pyridin-3-yl ethanedioate typically involves the esterification of pyridine-3-carboxylic acid with ethanol in the presence of a catalyst. One common method includes the use of sulfuric acid as a catalyst, where the reaction is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable.
化学反応の分析
Types of Reactions: Ethyl pyridin-3-yl ethanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-3,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming ethyl pyridin-3-yl ethanol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed:
Oxidation: Pyridine-3,5-dicarboxylic acid.
Reduction: Ethyl pyridin-3-yl ethanol.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Ethyl pyridin-3-yl ethanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of ethyl pyridin-3-yl ethanedioate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but studies suggest that it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.
類似化合物との比較
Ethyl pyridin-3-yl ethanedioate can be compared with other similar compounds, such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group, leading to different physical and chemical properties.
Ethyl pyridin-2-yl ethanedioate: The position of the pyridine ring substitution affects its reactivity and applications.
Ethyl pyridin-4-yl ethanedioate: Another positional isomer with distinct properties and uses.
特性
CAS番号 |
255894-67-8 |
|---|---|
分子式 |
C9H9NO4 |
分子量 |
195.17 g/mol |
IUPAC名 |
1-O-ethyl 2-O-pyridin-3-yl oxalate |
InChI |
InChI=1S/C9H9NO4/c1-2-13-8(11)9(12)14-7-4-3-5-10-6-7/h3-6H,2H2,1H3 |
InChIキー |
RFECQVWLUIKOAN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=O)OC1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


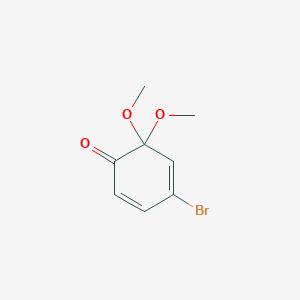
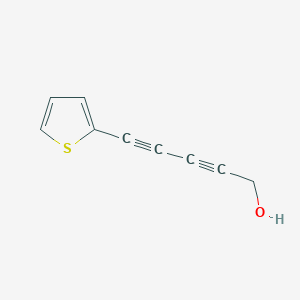
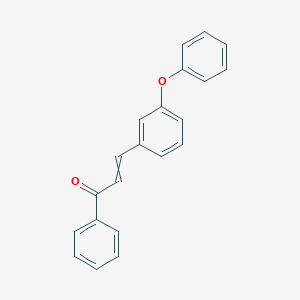

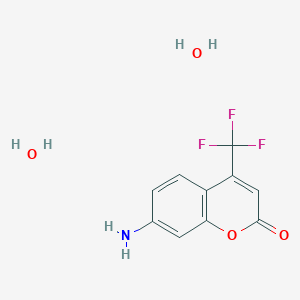

![2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol](/img/structure/B14256822.png)
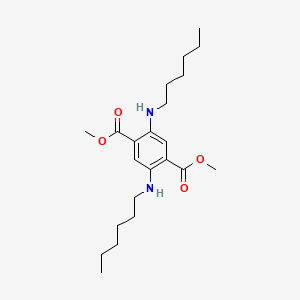
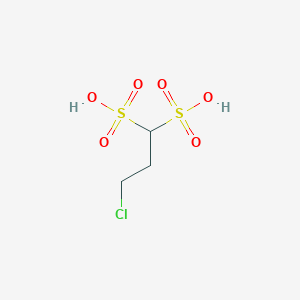

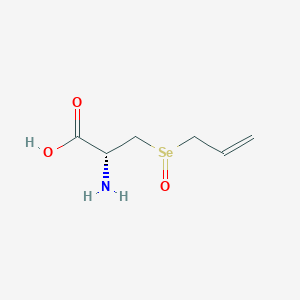
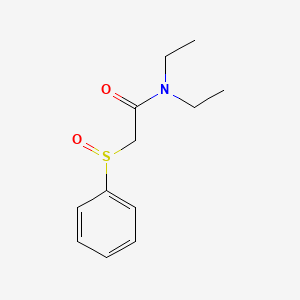
![1-Chloro-4-{[(S)-methanesulfinyl]methyl}benzene](/img/structure/B14256853.png)
